molecular formula C18H25NO3 B1382093 叔丁基 4-((4-甲酰哌啶-1-基)甲基)苯甲酸酯 CAS No. 1401966-71-9

叔丁基 4-((4-甲酰哌啶-1-基)甲基)苯甲酸酯

货号: B1382093
CAS 编号: 1401966-71-9
分子量: 303.4 g/mol
InChI 键: RYHXPJCANICSEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is an organic compound with the molecular formula C18H25NO3 It is characterized by a tert-butyl ester group attached to a benzoate moiety, which is further linked to a piperidine ring bearing a formyl group

科学研究应用

1. 抗癌药物合成

叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,叔丁基 4-((4-甲酰哌啶-1-基)甲基)苯甲酸酯的相关化合物,是小分子抗癌药物合成中的重要中间体。研究表明,它在开发针对癌症中 PI3K/AKT/mTOR 通路的抑制剂中发挥作用,这对细胞生长和存活至关重要。由于酪氨酸激酶抑制剂遇到的耐药性,目前正在进行研究,以使用这种化合物开发可以克服这种耐药性的有效药物 (Zhang 等人,2018)

2. 化学传感器开发

对基于荧光咪唑的化学传感器的研究突出了叔丁基 4-((4-甲酰哌啶-1-基)甲基)苯甲酸酯衍生物的用途。这些化合物已显示出作为检测氰化物和汞离子的可逆发光传感器的有效性。这些发现对环境监测和安全应用具有重要意义 (Emandi 等人,2018)

3. 药物中间体的合成

叔丁基 4-溴-4-甲酰哌啶-1-羧酸酯,该化合物的变体,因其在治疗肿瘤病毒中的潜力而受到研究。它作为合成 CDK9 抑制剂和依鲁替尼的关键中间体,突出了其在药物制造中的重要性 (Hu 等人,2019)

4. 结构分析和晶体学

在对药物分子的晶体结构进行的研究中,分析了相关化合物 4-[4-(2-金刚烷基氨基甲酰基)-5-叔丁基-吡唑-1-基]苯甲酸的第 4 种形式。这项研究对于制药行业了解药物化合物的分子结构和性质至关重要 (Baias 等人,2013)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-formyl

属性

IUPAC Name

tert-butyl 4-[(4-formylpiperidin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,13,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHXPJCANICSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (0.408 mL, 4.67 mmol) in dichloromethane (5 mL) at −60° C. was added a solution of DMSO (0.508 mL, 7.15 mmol) in 15 mL of dichloromethane over 30 minutes. The reaction was stirred for 30 minutes at −60° C. A solution of tert-butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate (950 mg, 3.11 mmol) in 5 mL of dichloromethane was added over 10 minutes at −60° C. The reaction mixture was stirred for 3 hours at −60° C., then triethylamine (2.168 mL, 15.55 mmol) was added and after 10 minutes 10 mL of water was added. The reaction mixture was allowed to warm up to the room temperature. The layers were separated. The pH of the water layer was adjusted to ˜7 with 1 M HCl and then extracted with 20 mL of dichloromethane. The combined organic layers were washed with water and brine, then dried over MgSO, filtered and evaporated. The resulting oil was purified on a silica column eluting with EtOAc to yield tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (550 mg, 1.722 mmol, 55.4% yield) as a yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 9.67 (d, J=1.26 Hz, 1H), 7.96 (d, J=8.34 Hz, 2H), 7.38 (d, J=8.34 Hz, 2H), 3.56 (s, 2H), 2.75-2.92 (m, 2H), 2.21-2.35 (m, 1H), 2.14 (t, J=10.48 Hz, 2H), 1.91 (dd, J=2.78, 13.14 Hz, 2H), 1.65-1.81 (m, 2H), 1.58-1.64 (m, 9H); LC-MS Rt=0.69 min; MS (ESI): 304.2 [M+H]+, 322.2 [M+H2O]+, 336.6 [M+Na]+
Quantity
0.408 mL
Type
reactant
Reaction Step One
Name
Quantity
0.508 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.168 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Reactant of Route 2
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。